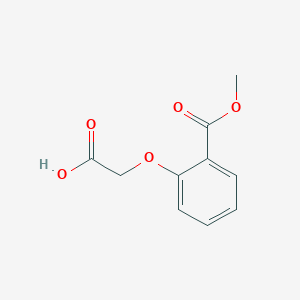
2-(2-(Methoxycarbonyl)phenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methoxycarbonyl)phenoxy)acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methoxycarbonyl)phenoxy)acetic acid typically involves the reaction of sodium phenolate with sodium chloroacetate in hot water. The reaction proceeds as follows:
Formation of Sodium Phenolate: Sodium phenolate is prepared by reacting phenol with sodium hydroxide.
Reaction with Sodium Chloroacetate: Sodium phenolate is then reacted with sodium chloroacetate in hot water to form the desired product.
The reaction conditions generally involve heating the mixture to a temperature sufficient to drive the reaction to completion, followed by purification steps to isolate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methoxycarbonyl)phenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Substitution: The phenoxy group can participate in substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(2-(Methoxycarbonyl)phenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-(Methoxycarbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The phenoxy group can also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler analog without the methoxycarbonyl group.
2-(2-Methylphenoxy)acetic Acid: A derivative with a methyl group instead of a methoxycarbonyl group.
2-(2-Acetylaminophenoxy)acetic Acid: A compound with an acetylamino group.
Uniqueness
2-(2-(Methoxycarbonyl)phenoxy)acetic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
2-(2-methoxycarbonylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAXFBTZCDQZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B7904027.png)
![9H-Pyrido[3,4-b]indole-3-carboxaldehyde](/img/structure/B7904035.png)
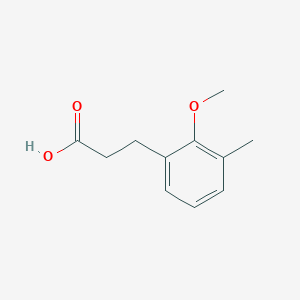
![4-Aminothieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B7904046.png)
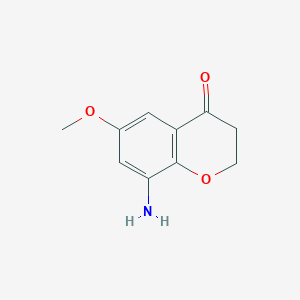
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B7904064.png)
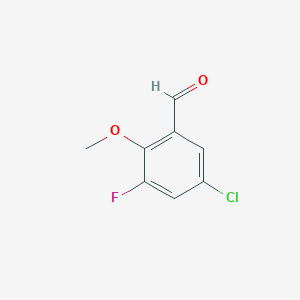
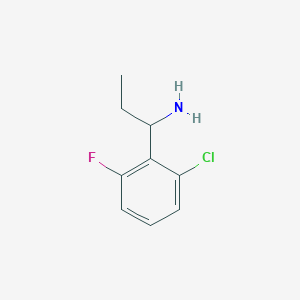
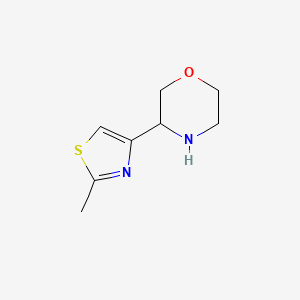
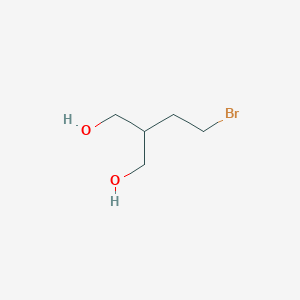
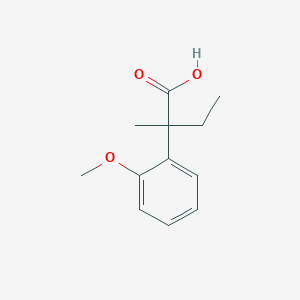
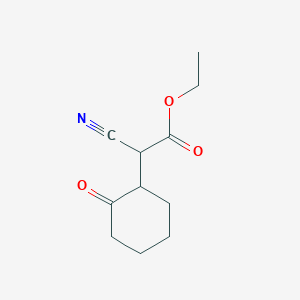

![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 2-amino-](/img/structure/B7904121.png)
